molecular formula C8H6ClFO B135889 2-Chloro-1-(2-fluorophenyl)ethanone CAS No. 53688-17-8

2-Chloro-1-(2-fluorophenyl)ethanone

Cat. No.: B135889
CAS No.: 53688-17-8
M. Wt: 172.58 g/mol
InChI Key: XIRBMNOJVJCHTR-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-fluorophenyl)ethanone: is an organic compound with the molecular formula C8H6ClFO . It is a derivative of ethanone, where the phenyl ring is substituted with a chlorine atom at the second position and a fluorine atom at the second position of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone can be achieved through several methods. One common method involves the reaction of 2-fluorobenzoyl chloride with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-1-(2-fluorophenyl)ethanone can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products include substituted ethanones where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 2-chloro-1-(2-fluorophenyl)ethanol.

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: 2-Chloro-1-(2-fluorophenyl)ethanone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of halogenated ethanones on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of the chlorine and fluorine atoms enhances its reactivity and specificity towards certain molecular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-1-(4-fluorophenyl)ethanone
  • 2-Chloro-1-(3-methoxyphenyl)ethanone
  • 2-Chloro-1-(2,4-difluorophenyl)ethanone
  • 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

Comparison: 2-Chloro-1-(2-fluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRBMNOJVJCHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572196
Record name 2-Chloro-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53688-17-8
Record name 2-Chloro-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2-fluorophenyl)ethan-1-one
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